2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide
Description
2-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 6 and 4, respectively. A sulfanyl (-S-) group bridges the pyridine ring to an acetohydrazide moiety, which is further functionalized with an ethoxycarbonyl (-OCO₂Et) group.
Properties
IUPAC Name |
ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNBJYBDKPVZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction.
Sulfanyl Substitution: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is then reacted with ethyl chloroformate and hydrazine hydrate to form the ethoxycarbonyl acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Variations
Pyridine vs. Purine Derivatives
- The purine’s planar structure may improve DNA/RNA binding compared to pyridine-based analogues .
Pyridine vs. Pyrimidine Derivatives
- 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide (): Pyrimidine rings offer distinct electronic properties due to their two nitrogen atoms, which may alter solubility and reactivity.
Substituent Effects
Trifluoromethyl and Chloro Groups
- Ethyl (2E)-{2-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate ():
The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, stabilizing the hydrazone moiety. Chlorine at position 6 in the target compound may enhance electrophilic substitution reactivity, as seen in analogues with yields of 58–67% .
Ethoxycarbonyl vs. Thiosemicarbazide
Physicochemical Properties
- Solubility: The ethoxycarbonyl group in the target compound likely enhances organic solubility compared to polar derivatives like 2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide (), which contains a phenoxy group .
- Crystallinity : Hydrazide derivatives (e.g., ) form stable crystals due to hydrogen-bonding networks, aiding in structural characterization .
Biological Activity
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Pyridine Ring : Contains a chloro and trifluoromethyl group.
- Sulfanyl Group : Enhances reactivity.
- Acetohydrazide Moiety : Imparts biological significance.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. Similar hydrazide derivatives have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, which is a marker for inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed in related compounds, indicating a possible mechanism of action for this compound.
Anticancer Potential
There is emerging evidence that hydrazide derivatives can exhibit anticancer activity. In vitro studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, which can affect cell survival and apoptosis.
- Gene Expression Regulation : The compound may alter the expression of genes related to inflammatory responses and cancer pathways.
Case Studies
Several studies have explored the biological activity of hydrazide derivatives:
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Study on Antimicrobial Activity :
- A series of hydrazone derivatives were synthesized and tested against a panel of bacterial strains. Results showed significant antibacterial activity, with some compounds exhibiting MIC values lower than standard antibiotics.
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Anti-inflammatory Evaluation :
- In a study investigating the effects on RAW 264.7 macrophages, certain derivatives inhibited LPS-induced NO production significantly, suggesting potential therapeutic applications in inflammatory diseases.
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Anticancer Research :
- A derivative similar to this compound was tested on various cancer cell lines, demonstrating dose-dependent cytotoxicity and induction of apoptosis.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
